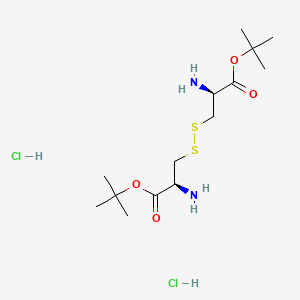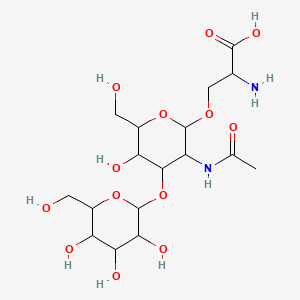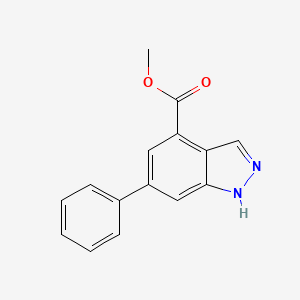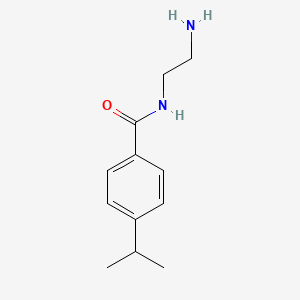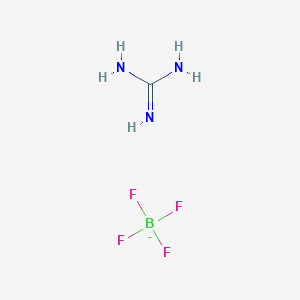
tert-Butyl 2-nitro-4-(thiophen-2-yl)phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-nitro-4-(thiophen-2-yl)phenylcarbamate: is a synthetic organic compound with the molecular formula C15H16N2O4S and a molecular weight of 320.36 g/mol . This compound features a nitro group, a thiophene ring, and a carbamate group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-nitro-4-(thiophen-2-yl)phenylcarbamate typically involves the following steps:
Thiophene Substitution: The incorporation of the thiophene ring.
Carbamate Formation: The formation of the carbamate group through a reaction with tert-butyl chloroformate.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products Formed:
Aminophenylcarbamate: Formed by the reduction of the nitro group.
Substituted Thiophenes: Formed by electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine
- Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
- Used in the development of enzyme inhibitors and other bioactive compounds.
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-nitro-4-(thiophen-2-yl)phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The thiophene ring can enhance the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 2-nitro-4-(trifluoromethyl)phenylcarbamate: Similar structure but with a trifluoromethyl group instead of a thiophene ring.
tert-Butyl 2-amino-4-(thiophen-2-yl)phenylcarbamate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
- The presence of the thiophene ring in tert-Butyl 2-nitro-4-(thiophen-2-yl)phenylcarbamate provides unique electronic and steric properties that can influence its reactivity and binding interactions.
- The nitro group offers versatility in chemical transformations, allowing for the synthesis of a wide range of derivatives .
Propriétés
Formule moléculaire |
C15H16N2O4S |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
tert-butyl N-(2-nitro-4-thiophen-2-ylphenyl)carbamate |
InChI |
InChI=1S/C15H16N2O4S/c1-15(2,3)21-14(18)16-11-7-6-10(9-12(11)17(19)20)13-5-4-8-22-13/h4-9H,1-3H3,(H,16,18) |
Clé InChI |
KEZUHKOOIQKEIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CS2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)
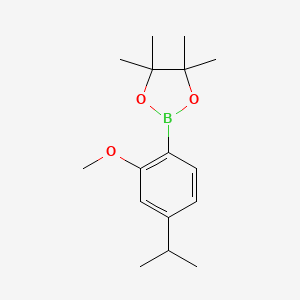


![2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid](/img/structure/B13897661.png)




